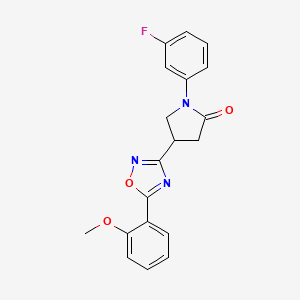
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
描述
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. FPOP is a heterocyclic compound that consists of a pyrrolidin-2-one ring, a 1,2,4-oxadiazole ring, and a 3-fluorophenyl ring.
作用机制
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one works by generating hydroxyl radicals in the presence of hydrogen peroxide and UV light. The hydroxyl radicals selectively modify solvent-exposed amino acid residues in proteins, such as tyrosine, histidine, and methionine. The modification of these amino acid residues can be detected through mass spectrometry.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been shown to be a non-toxic reagent that does not affect the overall structure of proteins. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has also been shown to be selective in its modification of amino acid residues, making it a valuable tool for studying protein structure and dynamics. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been used to study a wide range of proteins, including enzymes, antibodies, and membrane proteins.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is its selectivity in modifying solvent-exposed amino acid residues in proteins. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is also a non-toxic reagent that does not affect the overall structure of proteins. However, 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one does require the use of UV light and hydrogen peroxide, which can be hazardous if not handled properly. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one also requires specialized equipment, such as a mass spectrometer, to analyze the modified proteins.
未来方向
There are several future directions for the use of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one in scientific research. One direction is the use of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one to study protein-ligand interactions in drug discovery. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be used to identify the binding sites of small molecules on proteins, which can aid in the development of new drugs. Another direction is the use of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one to study protein-protein interactions in disease pathways. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be used to identify the binding sites of proteins involved in disease pathways, which can aid in the development of new therapies. Overall, 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has the potential to be a valuable tool in scientific research for years to come.
科学研究应用
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been widely used in scientific research due to its ability to selectively modify solvent-exposed amino acid residues in proteins. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be used to study protein structure and dynamics, protein-protein interactions, and protein-ligand interactions. 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can also be used to study protein folding and misfolding, as well as protein aggregation.
属性
IUPAC Name |
1-(3-fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-25-16-8-3-2-7-15(16)19-21-18(22-26-19)12-9-17(24)23(11-12)14-6-4-5-13(20)10-14/h2-8,10,12H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKTPKCQDKPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



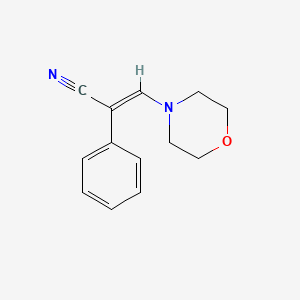
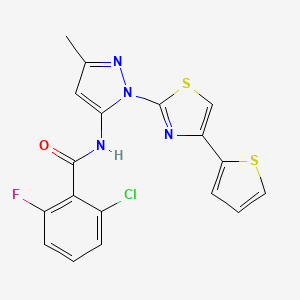
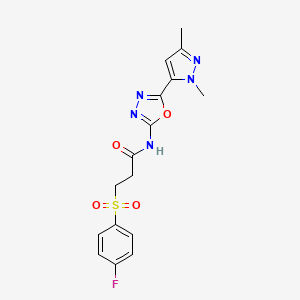

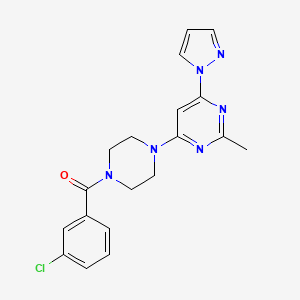
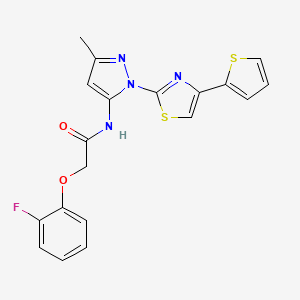
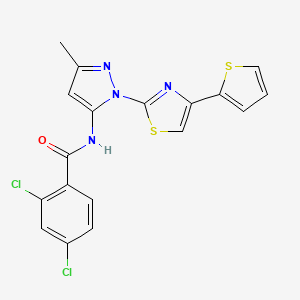
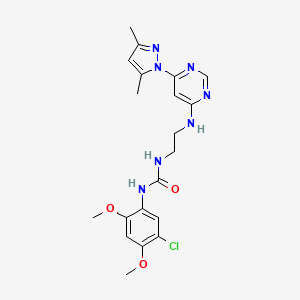
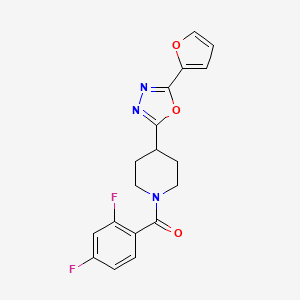
![ethyl 3-carbamoyl-2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3403673.png)



